molecular formula C10H12O2 B8664336 1-(4-acetylphenyl)ethanol CAS No. 15519-23-0

1-(4-acetylphenyl)ethanol

Cat. No.: B8664336
CAS No.: 15519-23-0
M. Wt: 164.20 g/mol
InChI Key: NWDDTMPWTLSMBS-UHFFFAOYSA-N
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Description

1-(4-acetylphenyl)ethanol is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-acetylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-acetylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary to optimize cost and efficiency. Additionally, continuous flow reactors might be employed to enhance the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 1-(4-acetylphenyl)ethanone or 1-(4-formylphenyl)ethanol.

    Reduction: 1-(4-hydroxyphenyl)ethanol.

    Substitution: Various substituted phenyl ethanols depending on the substituent introduced.

Scientific Research Applications

1-(4-acetylphenyl)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-acetylphenyl)ethanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(4-acetylphenyl)ethanone: Similar structure but lacks the hydroxyl group.

    1-(4-hydroxyphenyl)ethanol: Similar structure but has a hydroxyl group instead of an acetyl group.

Uniqueness

1-(4-acetylphenyl)ethanol is unique due to the presence of both an acetyl group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .

Properties

CAS No.

15519-23-0

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-[4-(1-hydroxyethyl)phenyl]ethanone

InChI

InChI=1S/C10H12O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7,11H,1-2H3

InChI Key

NWDDTMPWTLSMBS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(4-acetylphenyl)-ethanone (1.0 g, 6.2 mmol) in dry methanol (30 mL) at 0° C. was slowly added NaBH4 (0.07 g, 1.9 mmol). The reaction mixture was allowed to stir at 0° C. for 4 h, at which time silica gel TLC in hexanes and ethyl acetate (1:1 v/v, rf=0.5 desired product) showed a mixture of starting material, desired product, and the double-reduction side product. The reaction mixture was treated slowly with 1 N HCl solution (1 mL) at 0° C. until bubbling was no longer observed. Methanol was removed in vacuo to provide an orange residue, which was then partitioned between ethyl acetate (100 mL) and 1 N HCl (100 mL). The organic layer was washed with the 1 N HCl followed by a saturated NaCl solution (100 mL), dried over MgSO4, filtered and concentrated in vacuo to afford an orange oil. The crude product was purified by flash chromatography through a silica gel column with hexanes and ethyl acetate (65:35 v/v) to provide the desired compound (0.55 g, 54%) as a clear oil. 1H NMR (300 MHz, CDCl3) δ ppm 7.97 (d, 2H), 7.50 (d, 2H), 5.00 (dt, 1H), 2.61 (s, 3H), 1.52 (d, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.07 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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